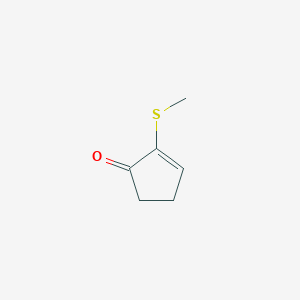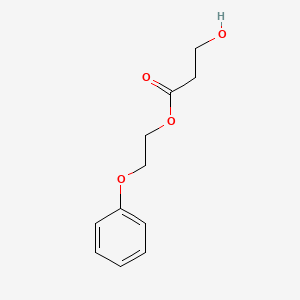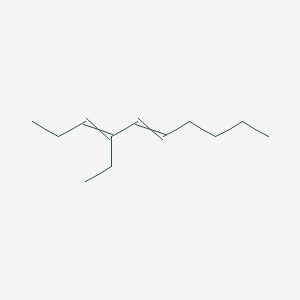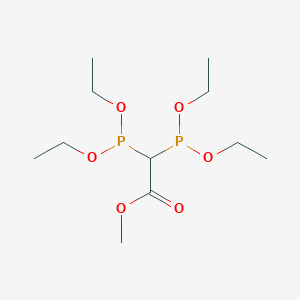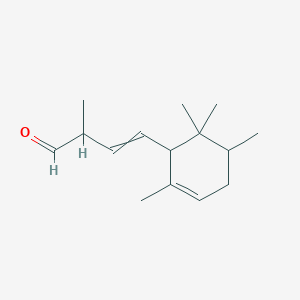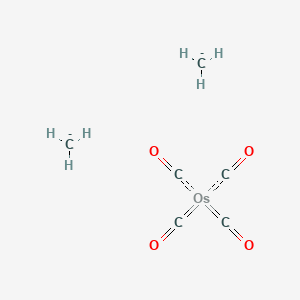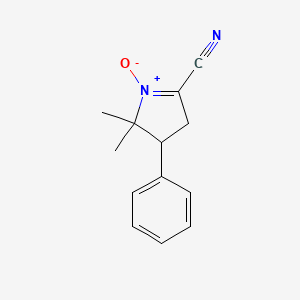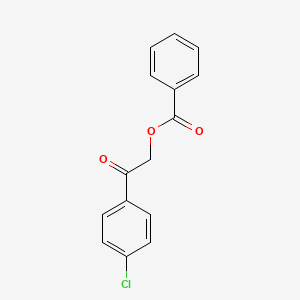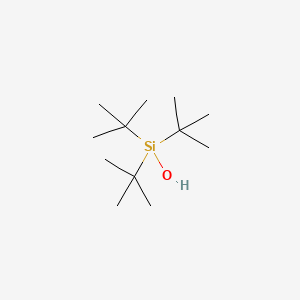
Silanol, tris(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H28OSi . It is a type of silanol, which are compounds containing a silicon atom bonded to a hydroxyl group. This particular silanol is characterized by the presence of three tert-butyl groups attached to the silicon atom, making it a bulky and sterically hindered molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .
Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Siloxanes are the major products.
Reduction: The corresponding silanes are formed.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .
Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .
Mécanisme D'action
The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
- Silanol, (1,1-dimethylethyl)dimethyl-
- Benzoic acid, tert-butyldimethylsilyl ester
- Tris(trimethylsilyl)silane
Comparison: Silanol, tris(1,1-dimethylethyl)- is unique due to its three tert-butyl groups, which provide significant steric hindrance. This makes it less reactive compared to other silanols like Silanol, (1,1-dimethylethyl)dimethyl-. The presence of bulky groups also enhances its thermal stability and resistance to oxidation, making it more suitable for high-temperature applications .
Propriétés
Numéro CAS |
56889-90-8 |
|---|---|
Formule moléculaire |
C12H28OSi |
Poids moléculaire |
216.43 g/mol |
Nom IUPAC |
tritert-butyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
Clé InChI |
TYCVNFYGWNZRAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


